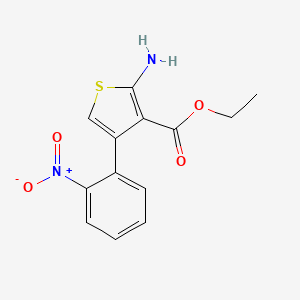

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate

Beschreibung

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 2-nitrophenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and an ethyl ester at the 3-position.

The molecular formula of this compound is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol. Its structure is defined by the electron-withdrawing nitro group at the ortho position of the phenyl ring, which significantly influences its electronic properties and reactivity.

Eigenschaften

Molekularformel |

C13H12N2O4S |

|---|---|

Molekulargewicht |

292.31 g/mol |

IUPAC-Name |

ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-9(7-20-12(11)14)8-5-3-4-6-10(8)15(17)18/h3-7H,2,14H2,1H3 |

InChI-Schlüssel |

LKFJKIGJYURMNP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-Amino-4-(2-Nitrophenyl)thiophen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Ethylestergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Saure oder basische Hydrolyse mit Salzsäure oder Natriumhydroxid.

Wichtige gebildete Produkte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von Carbonsäurederivaten.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-Amino-4-(2-Nitrophenyl)thiophen-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Wird bei der Produktion von organischen Halbleitern und anderen fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-Amino-4-(2-Nitrophenyl)thiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise wirkt die Verbindung bei der Synthese von Relugolix als Vorläufer, der weiteren chemischen Modifikationen unterzogen wird, um den aktiven pharmazeutischen Wirkstoff zu produzieren. Die molekularen Zielstrukturen und Pfade, die an seinen biologischen Aktivitäten beteiligt sind, werden noch untersucht, aber es wird vermutet, dass er mit verschiedenen Enzymen und Rezeptoren im Körper interagiert.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate serves as a crucial intermediate in synthesizing diverse pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and analgesic drugs.

Case Study : Research has demonstrated that modifications of this compound can yield new anti-cancer agents. For instance, derivatives of thiophene compounds have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

| Compound | Target Disease | Efficacy | Reference |

|---|---|---|---|

| This compound | Cancer | Moderate inhibition | |

| Derivative A | Inflammation | High efficacy |

Organic Synthesis

Overview : In organic chemistry, this compound is utilized to create complex molecular structures. It facilitates the exploration of new compounds with potential therapeutic benefits.

Synthetic Routes : Various synthetic pathways have been developed to produce this compound, often involving specific reagents and conditions to ensure high yields and purity .

Material Science

Overview : The compound is also applied in developing advanced materials such as organic semiconductors and dyes, which are essential in electronics and photonics.

Applications :

- Organic Semiconductors : Used in the fabrication of electronic devices due to its electronic properties.

- Dyes and Pigments : Its stability and color properties make it suitable for dye synthesis .

| Material Type | Application | Properties |

|---|---|---|

| Organic Semiconductors | Electronics | High conductivity |

| Dyes | Textiles, plastics | Vibrant colors |

Agricultural Chemicals

Overview : this compound is involved in formulating agrochemicals, contributing to the development of effective pesticides and herbicides.

Impact on Agriculture : Research indicates that thiophene derivatives can enhance crop protection by targeting specific pests while minimizing environmental impact .

Research in Biochemistry

Overview : This compound is utilized to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms.

Research Findings :

- Studies have shown that this compound can modulate enzyme activity, which is crucial for understanding metabolic disorders .

| Research Focus | Findings |

|---|---|

| Enzyme Interactions | Modulation observed |

| Metabolic Pathways | Insights into disorders |

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of Relugolix, the compound acts as a precursor that undergoes further chemical modifications to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected 2-Aminothiophene-3-carboxylates

Key Observations:

- The nitro group at the 2- or 4-position enhances electron-withdrawing effects, reducing electron density on the thiophene ring compared to electron-donating groups (e.g., methyl or ethyl). This impacts reactivity in further functionalization reactions .

- Chlorophenyl derivatives exhibit downfield shifts in $ ^1H $ NMR due to the electronegative chlorine atom, while methyl-substituted analogs show simpler spectra with sharp singlets for the methyl group .

Biologische Aktivität

Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a nitrophenyl group, contributing to its chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 250.28 g/mol. The presence of the nitro group enhances its electron-withdrawing capacity, making it a valuable candidate for various biological applications.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit significant anticancer properties . For instance, research has shown that modifications at the 2-position of the thiophene ring can lead to enhanced antiproliferative activity against various cancer cell lines. The most active derivatives were found to induce apoptosis through mitochondrial pathways and inhibit tubulin polymerization, which is crucial for cancer cell division .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 1.5 | Apoptosis induction |

| This compound | HT-29 (Colon) | 1.7 | Tubulin inhibition |

| This compound | A549 (Lung) | 1.9 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways related to apoptosis.

- Tubulin Binding : Similar to other anticancer agents, it could disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a xenograft model of human cancer. The compound significantly reduced tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylate, and how are yields optimized?

The compound is typically synthesized via the Gewald reaction , which involves a three-component condensation of a ketone, cyanoacetate, and elemental sulfur. For example, 4-nitrophenylacetic acid reacts with ethyl cyanoacetate and sulfur under reflux to form the thiophene core . Knoevenagel condensation is also employed for functionalization, where the active methylene group reacts with substituted benzaldehydes in the presence of piperidine and acetic acid, achieving yields of 72–94% . Optimization involves controlling reaction time (5–6 hours), solvent choice (toluene), and catalyst loading. Recrystallization in alcohol ensures purity .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹). ¹H/¹³C NMR identifies substituents on the thiophene ring and nitro-phenyl group, with aromatic protons appearing as multiplet signals (δ 6.8–8.2 ppm) . Contradictions between predicted and observed spectra are resolved by:

- Cross-validating with mass spectrometry (molecular ion peak matching calculated molecular weight).

- Comparing data with structurally similar compounds (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) .

- Using X-ray crystallography (SHELX suite) for unambiguous structural determination .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact (irritation category 2A) .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (15 mg/m³ for particulates).

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How can computational tools like SHELXL and WinGX improve crystallographic refinement of this compound?

- SHELXL : Refines anisotropic displacement parameters for the nitro group and thiophene ring, addressing disorder in the 2-nitrophenyl moiety. Hydrogen bonding networks (e.g., N–H···O interactions) are modeled using restraints .

- WinGX : Generates publication-quality CIF files and validates geometry (e.g., thiophene ring planarity, torsion angles). The ORTEP module visualizes thermal ellipsoids to assess positional uncertainty .

- Data contradiction resolution : Compare R-factors from multiple refinement cycles; discrepancies >5% may indicate twinning or incorrect space group assignment .

Q. What strategies mitigate by-product formation during Knoevenagel condensation of this compound?

- By-products : Include unreacted cyanoacetate intermediates or over-alkylated derivatives.

- Mitigation :

Q. How does the electronic nature of the 2-nitrophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. This enhances regioselectivity in Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling at the thiophene C-5 position proceeds with Pd(PPh₃)₄ catalyst, yielding biaryl derivatives for pharmaceutical screening . Steric hindrance from the nitro group may require elevated temperatures (80–100°C) or bulky ligands (e.g., XPhos) to achieve >70% conversion .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives minimized?

- Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and normalize against non-tumor cells (e.g., HEK293) to exclude cytotoxicity .

- Antioxidant activity : DPPH radical scavenging with IC₅₀ values compared to ascorbic acid. Use HPLC-PDA to confirm compound stability during assay conditions .

- False positive mitigation : Pre-treat compounds with glutathione to rule out thiol-mediated artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.